2beta-5,7-Trihydroxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2beta-5,7-Trihydroxyflavanone typically involves the Claisen-Schmidt condensation of appropriate benzaldehyde derivatives with acetophenone derivatives, followed by cyclization and subsequent demethylation steps. One efficient method starts with 1,3,5-trimethoxybenzene, which undergoes Friedel-Crafts acylation and selective demethylation .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from citrus fruit peels, which are rich in this compound. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the flavonoid .
Chemical Reactions Analysis
Types of Reactions: 2beta-5,7-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the flavanone into corresponding flavones.
Reduction: Reduction reactions can lead to the formation of dihydroflavanones.
Substitution: Substitution reactions often involve the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed:
Oxidation: Flavones
Reduction: Dihydroflavanones
Substitution: Acetylated and benzoylated derivatives
Scientific Research Applications
2beta-5,7-Trihydroxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various flavonoid derivatives.
Biology: Studied for its role in modulating enzyme activities and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties
Mechanism of Action
The biological effects of 2beta-5,7-Trihydroxyflavanone are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by modulating the PI3K/Akt and ERK signaling pathways.
Comparison with Similar Compounds
Hesperidin: Another flavanone found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Naringin: A glycoside form of naringenin, also found in citrus fruits, with similar biological activities.
Pinobanksin: A flavanone found in honey and propolis, known for its antimicrobial properties
Uniqueness: 2beta-5,7-Trihydroxyflavanone is unique due to its high bioavailability and potent biological activities, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
106009-52-3 |
---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(2S)-2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2/t15-/m0/s1 |
InChI Key |
KRSTWHCNVMDXQW-HNNXBMFYSA-N |
Isomeric SMILES |
C1C(=O)C2=C(C=C(C=C2O[C@@]1(C3=CC=CC=C3)O)O)O |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.